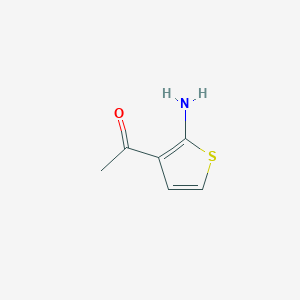1-(2-Aminothiophen-3-yl)ethanone
CAS No.: 892127-08-1
Cat. No.: VC5478828
Molecular Formula: C6H7NOS
Molecular Weight: 141.19
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 892127-08-1 |
|---|---|
| Molecular Formula | C6H7NOS |
| Molecular Weight | 141.19 |
| IUPAC Name | 1-(2-aminothiophen-3-yl)ethanone |
| Standard InChI | InChI=1S/C6H7NOS/c1-4(8)5-2-3-9-6(5)7/h2-3H,7H2,1H3 |
| Standard InChI Key | MCARDMQPIMTVKC-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(SC=C1)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Physicochemical Properties
1-(2-Aminothiophen-3-yl)ethanone exhibits a molecular weight of 141.19 g/mol and a density of 1.3±0.1 g/cm³ . Its boiling point is approximately 264.8±20.0 °C at standard atmospheric pressure, with a flash point of 114.0±21.8 °C, indicating moderate thermal stability . The compound’s structure features a thiophene ring substituted at the 2-position with an amino group (-NH₂) and at the 3-position with an acetyl group (-COCH₃), as confirmed by its SMILES notation (CC(=O)C1=C(SC=C1)N).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇NOS | |
| Molecular Weight | 141.19 g/mol | |
| Density | 1.3±0.1 g/cm³ | |
| Boiling Point | 264.8±20.0 °C | |
| Flash Point | 114.0±21.8 °C | |
| LogP (Partition Coefficient) | 2.07 |
Spectroscopic and Chromatographic Data
The compound’s nuclear magnetic resonance (NMR) spectra reveal distinct signals for the thiophene ring protons (δ 6.8–7.2 ppm) and the acetyl group (δ 2.5 ppm for the methyl protons). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 141.024841 . Chromatographic methods for purification and analysis remain underreported, though reverse-phase HPLC is commonly employed for analogous thiophene derivatives .
Synthesis and Mechanistic Pathways
Gewald Reaction and Thiophene Ring Formation
While explicit synthetic protocols for 1-(2-Aminothiophen-3-yl)ethanone are scarce in the literature, its structural analogs are typically synthesized via the Gewald reaction . This multi-component reaction condenses a ketone (e.g., cyclohexanone), an α-cyanoester (e.g., ethyl cyanoacetate), and elemental sulfur in a basic medium to form 2-aminothiophene derivatives. For example, 4-alkylcyclohexanones react with malononitrile under Gewald conditions to yield substituted 2-aminothiophenes with yields exceeding 70% .
Functionalization and Derivatization
Applications in Pharmaceutical Research
Antileishmanial Activity
2-Aminothiophene derivatives, including 1-(2-Aminothiophen-3-yl)ethanone, exhibit promising activity against Leishmania species. In a 2025 study, analogs with cycloalkyl or piperidinyl substituents at the C-4 and C-5 positions showed IC₅₀ values below 10 µM against L. amazonensis amastigotes . The acetyl group at C-3 was non-essential for activity, suggesting flexibility in structural optimization .
Table 2: Key Findings from Antileishmanial Studies
| Derivative Structure | IC₅₀ (µM) | Selectivity Index (Macrophages) | Source |
|---|---|---|---|
| 4-Cyclohexyl-2-aminothiophene | 7.2 | >10 | |
| Selenium bioisostere | 5.8 | >15 |
Cross-Coupling Reactions
The compound serves as a substrate in Suzuki-Miyaura and Sonogashira cross-coupling reactions, facilitating the synthesis of biaryl and alkynyl derivatives. These reactions exploit the reactivity of the thiophene ring’s α-position, enabling the construction of complex molecular architectures for drug discovery.
Recent Advances and Future Directions
Selenium Bioisosterism
Replacing the thiophene sulfur with selenium enhances antileishmanial efficacy while maintaining low cytotoxicity. Selenium-containing analogs demonstrate a 2-fold increase in potency compared to sulfur counterparts, attributed to improved membrane permeability and redox modulation .
Hybrid Molecules
Recent efforts focus on conjugating 2-aminothiophene scaffolds with indole or quinoline moieties. These hybrids exhibit dual-stage activity against Leishmania parasites, targeting both promastigote and amastigote forms .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume